Fmoc-S-benzyl-D-cysteine

Vue d'ensemble

Description

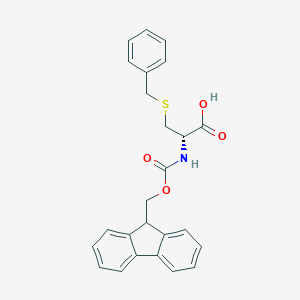

Fmoc-S-benzyl-D-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for the amino acid during peptide synthesis. The benzyl group attached to the sulfur atom of cysteine provides additional stability and protection during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-S-benzyl-D-cysteine typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting cysteine with Fmoc chloride in the presence of a base such as sodium bicarbonate. The thiol group is then protected by benzylation, which involves the reaction of the Fmoc-protected cysteine with benzyl bromide in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-S-benzyl-D-cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Benzyl bromide or other alkylating agents in the presence of a base.

Major Products Formed

Oxidation: Disulfide-linked peptides.

Activité Biologique

Introduction

Fmoc-S-benzyl-D-cysteine (Fmoc-D-Cys(Bn)-OH) is a synthetic derivative of D-cysteine, characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a benzyl group on the thiol side chain. This compound plays a significant role in peptide synthesis, particularly in the construction of D-peptides, which are mirror images of naturally occurring L-peptides. The unique properties of D-amino acids, including their stability against enzymatic degradation and potential for specific biological interactions, make this compound a valuable building block in biochemical research and drug development.

Chemical Structure and Properties

This compound has a complex molecular structure that includes:

- Fmoc Group : Protects the amino functionality during peptide synthesis.

- Benzyl Group : Protects the thiol (SH) group, preventing unwanted side reactions.

- D-Cysteine Backbone : Provides unique biological properties distinct from its L-isomer.

This compound is primarily utilized in solid-phase peptide synthesis (SPPS), allowing for the efficient construction of peptides with specific sequences and structures.

1. Role in Peptide Synthesis

This compound is integral to SPPS, where it serves as a protected amino acid. The Fmoc group can be selectively removed under mild basic conditions, enabling the coupling of other amino acids to form peptides. The incorporation of D-cysteine into peptides can enhance their stability and alter their biological activity, making them suitable for various applications in research and therapeutics .

2. Protein-Protein Interactions

The thiol group of D-cysteine can be specifically labeled with fluorescent probes, facilitating the study of protein-protein interactions. This capability is crucial for understanding cellular processes and designing drugs that target specific protein interactions. The use of D-amino acids like this compound allows researchers to create mirror-image peptides that can inhibit or modulate biological pathways by competing with natural peptides.

3. Applications in Drug Development

D-peptides synthesized using this compound have shown promise in various therapeutic areas, including:

- Antimicrobial Agents : D-peptides can exhibit enhanced resistance to proteolytic enzymes, making them effective against bacterial infections.

- Cancer Therapy : Certain D-peptides have been designed to target cancer cells selectively, demonstrating potential as novel anti-cancer agents.

- Neuroprotection : Research indicates that D-peptides may provide neuroprotective effects in models of neurodegenerative diseases .

Case Study 1: Synthesis and Characterization of D-Peptides

A study demonstrated the successful synthesis of a series of D-peptides using this compound as a building block. The peptides were characterized using high-performance liquid chromatography (HPLC) and mass spectrometry, confirming their purity and structural integrity. Biological assays revealed that these D-peptides exhibited enhanced stability and resistance to enzymatic degradation compared to their L-counterparts .

Case Study 2: Fluorescent Labeling for Protein Interaction Studies

In another investigation, researchers employed this compound to label thiol groups on proteins with fluorescent probes. This approach allowed for real-time monitoring of protein interactions within live cells. The findings highlighted the utility of D-amino acids in studying dynamic biological processes and provided insights into cellular signaling pathways .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Peptide Synthesis | This compound enables efficient assembly of stable D-peptides with unique biological properties. |

| Protein Interactions | Fluorescent labeling using D-cysteine facilitates real-time monitoring of protein interactions. |

| Therapeutic Applications | Promising results in antimicrobial activity and cancer therapy highlight the potential of D-peptides derived from this compound. |

Propriétés

IUPAC Name |

(2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXYVGAAQGLAMD-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544407 | |

| Record name | S-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-18-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.